Computed Lipophilicity (XLogP3): Balanced logP Profile Relative to Des-Methyl and Amino-Linked Comparators
The target compound's computed XLogP3 of −0.7 occupies a narrow window between the more hydrophilic 4-(2-aminoethyl)amino-3-hydroxytetrahydrothiophene 1,1-dioxide (XLogP3 −2.5, PubChem CID 2772237) and the more lipophilic 3-(2-aminoethyl)tetrahydrothiophene 1,1-dioxide (XLogP3 −0.6, PubChem CID 200361) [1][2][3]. This intermediate lipophilicity, conferred by the 2-methyl substituent partially offsetting the polarity of the 3-hydroxyl group, is distinct from the constitutional isomer 3-((2-hydroxyethyl)amino)-3-methyltetrahydrothiophene 1,1-dioxide (CAS 151775-04-1), which shares the same molecular formula but differs in functional group connectivity—the amino group is replaced by a hydroxyethylamino linkage—expected to alter both hydrogen-bonding geometry and metabolic soft spots [4].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = −0.7 |
| Comparator Or Baseline | Comparator A (CAS 790594-67-1): XLogP3 = −0.6; Comparator B (CAS 247109-21-3): XLogP3 = −2.5; Comparator C (CAS 45697-13-0): XLogP3 = −1.0 |
| Quantified Difference | ΔXLogP3 = +1.8 vs. Comparator B (247109-21-3); ΔXLogP3 = −0.1 vs. Comparator A (790594-67-1) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18–2025.04.14) |
Why This Matters
A LogP of approximately −0.7 places the target compound within the optimal lead-likeness range for fragment elaboration (LogP ≤ 3), while its 1.8-unit differential from the amino-linked comparator enables predictable tuning of solubility and permeability in SAR exploration.
- [1] PubChem. CID 130837175: 3-(2-Aminoethyl)-3-hydroxy-2-methyl-1lambda6-thiolane-1,1-dione. NCBI. View Source
- [2] PubChem. CID 2772237: 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide. NCBI. View Source
- [3] PubChem. CID 200361: 2-(1,1-Dioxidotetrahydro-3-thienyl)ethanamine. NCBI. View Source
- [4] Chembase. CAS 151775-04-1: 3-[(2-hydroxyethyl)amino]-3-methyl-1λ6-thiolane-1,1-dione. Chembase.cn. View Source
